Regioisomeric Structural Differentiation: C3-Benzoyl vs. N-Benzoyl Substitution Dictates Hydrogen-Bonding Architecture
The defining structural feature of 3-benzoyl-4-aminopyridine is the direct attachment of the benzoyl carbonyl to the pyridine ring C3 carbon, leaving the 4-NH₂ group as a free primary amine [1]. This arrangement provides a donor–acceptor–donor hydrogen-bonding motif (NH₂–pyridine N–C=O) that is geometrically distinct from the N-benzoyl regioisomer N-(4-pyridyl)benzamide, where the 4-amino group is acylated to form a benzamide, eliminating the free amine . In kinase drug discovery, the 4-NH₂ group serves as a critical hinge-binding donor; its absence in N-benzoyl-4-aminopyridine fundamentally alters the ATP-mimetic pharmacophore [2][3].
| Evidence Dimension | Hydrogen-bond donor/acceptor atom count and topology |
|---|---|
| Target Compound Data | HBD = 1 (4-NH₂); HBA = 3 (pyridine N, carbonyl O); rotatable bonds = 2 (C–C=O, C–phenyl) |
| Comparator Or Baseline | N-(4-Pyridyl)benzamide (CAS 5221-44-3): HBD = 1 (amide NH); HBA = 3; rotatable bonds = 2; differs in attachment point (N-benzoyl vs C-benzoyl) |
| Quantified Difference | Identical HBD/HBA counts; differentiation arises from the spatial positioning of the donor/acceptor array and the electronic character (aryl ketone vs benzamide resonance). |
| Conditions | Structural comparison based on SMILES/InChI; CAS 3810-11-5 vs. CAS 5221-44-3 [1]. |
Why This Matters
For kinase inhibitor design, the free 4-NH₂ is the canonical hinge-binding motif; procurement of the N-benzoyl regioisomer yields an inactive hinge binder and invalidates the entire SAR hypothesis.
- [1] Science-ECN. (3-Aminopyridin-4-yl)(phenyl)methanone, CAS 3810-11-5. Chemical Database Entry. Available at: https://www.science-e.cn (accessed 2026). View Source
- [2] Janssen Pharmaceutica N.V. Amino substituted pyridinyl methanone compounds useful in treating kinase disorders. US Patent 7,109,220, 2006. View Source
- [3] WIPO. Amino substituted pyridinyl methanone compounds useful in treating kinase disorders. WO 2005/051387, published June 9, 2005. View Source
